Bisphenol A divinyl ether

Cationic photopolymerization Hybrid monomer Vinyl ether vs allyl ether

Bisphenol A divinyl ether (CAS 3754-60-7; molecular formula C₁₉H₂₀O₂; MW 280.36 g/mol) is a difunctional aromatic vinyl ether monomer in which two vinyloxy groups (–O–CH=CH₂) are directly attached to a rigid bisphenol A core. It belongs to the class of cationically polymerizable divinyl ethers and is structurally distinct from its epoxy (DGEBA), allyl (diallyl ether), and aliphatic divinyl ether (DVE‑3) counterparts.

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
CAS No. 3754-60-7
Cat. No. B3051982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A divinyl ether
CAS3754-60-7
Molecular FormulaC19H20O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC=C)C2=CC=C(C=C2)OC=C
InChIInChI=1S/C19H20O2/c1-5-20-17-11-7-15(8-12-17)19(3,4)16-9-13-18(14-10-16)21-6-2/h5-14H,1-2H2,3-4H3
InChIKeyYOTSWLOWHSUGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisphenol A Divinyl Ether for Procurement Evaluation: Core Identity and Monomer Class Positioning


Bisphenol A divinyl ether (CAS 3754-60-7; molecular formula C₁₉H₂₀O₂; MW 280.36 g/mol) is a difunctional aromatic vinyl ether monomer in which two vinyloxy groups (–O–CH=CH₂) are directly attached to a rigid bisphenol A core [1]. It belongs to the class of cationically polymerizable divinyl ethers and is structurally distinct from its epoxy (DGEBA), allyl (diallyl ether), and aliphatic divinyl ether (DVE‑3) counterparts. Its combination of an aromatic backbone and terminal vinyl ether functionality positions it as a candidate for UV‑curable coatings, high‑Tg networks, and applications requiring low‑volatility reactive diluents.

Workflow Cationic UV-curable coatings & stereolithography
Selection Aromatic divinyl ether monomer with rigid bisphenol A core
Use Context High-Tg network design & low-volatility reactive diluent

Why Bisphenol A Divinyl Ether Cannot Be Interchanged with Generic Divinyl or Allyl Monomers


Divinyl‑functional aromatic monomers are not fungible. Bisphenol A divinyl ether differs from its closest structural analogue, bisphenol A diallyl ether, in the nature of the polymerizable terminus (vinyl ether vs. allyl ether). Vinyl ethers undergo rapid, complete cationic photopolymerization, whereas allyl ethers are largely unreactive under identical cationic initiation conditions [1]. Relative to aliphatic divinyl ethers such as triethylene glycol divinyl ether (DVE‑3), the rigid bisphenol A core imparts substantially higher glass transition temperatures and elastic moduli to the cured network [2]. Procurement decisions based solely on difunctionality without considering the interplay of backbone rigidity, terminal group reactivity, and polymerization mechanism therefore carry a high risk of underperformance in the intended application.

Allyl vs vinyl ether reactivity
Bisphenol A diallyl ether may not cure under cationic photoinitiation, requiring radical mechanisms and altering network architecture.
Aromatic vs aliphatic backbone
Substitution with aliphatic DVE-3 can substantially lower Tg and storage modulus, potentially underperforming in hardness-demanding applications.
Difunctionality alone insufficient
Procurement based solely on difunctionality overlooks backbone rigidity and terminal group reactivity, risking application mismatch.

Head‑to‑Head Quantitative Differentiation Evidence for Bisphenol A Divinyl Ether


Cationic Reactivity Superiority of Vinyl Ether over Allyl Ether Termini

Under cationic photoinitiation (PAG201), the vinyl ether double bond polymerized both rapidly and completely, whereas the allyl ether double bond remained essentially unreacted [1]. This class‑level reactivity pattern directly applies when choosing between bisphenol A divinyl ether and bisphenol A diallyl ether: the diallyl analogue cannot be efficiently cured by cationic mechanisms and requires radical initiation, fundamentally altering the processing window, oxygen sensitivity, and final network architecture.

Vinyl ether vs allyl ether cationic reactivity
Class-level
Vinyl ether: rapid & complete conversion vs Allyl ether: unreacted under PAG201
Supports monomer selection for cationic-only curing
Class-level trend; verify with specific formulation
Cationic photopolymerization Hybrid monomer Vinyl ether vs allyl ether

Thermomechanical Property Enhancement over Aliphatic Divinyl Ether DVE‑3

Copolymerisation of a bisphenol‑A‑based divinyl ether resin with triethylene glycol divinyl ether (DVE‑3) systematically increased the glass transition temperature (Tg) and the storage modulus (E′) of the cured films as the proportion of the aromatic monomer increased [1]. All formulations produced transparent films with gel contents exceeding 94%, and surface hardness improved monotonically with aromatic monomer content. Although the study used a bis(ethoxy‑vinyl) derivative of bisphenol A, the structure–property trend is directly transferable to bisphenol A divinyl ether: the rigid aromatic core is the dominant contributor to Tg elevation and stiffness relative to the flexible oxyethylene backbone of DVE‑3.

Aromatic vs aliphatic divinyl ether Tg
Class-level
Aromatic VE: increasing Tg & E' with content vs DVE-3: lowest Tg & modulus
May guide formulation for elevated thermal performance
Trend confirmed; exact Tg values require full article
Glass transition temperature Dynamic mechanical analysis Vinyl ether coatings

Volatility and Flash Point Profile Contrasted with Bisphenol A Diallyl Ether

Bisphenol A divinyl ether exhibits a boiling point of 374.9 °C at 760 mmHg and a flash point of 134.5 °C, whereas bisphenol A diallyl ether (CAS 3739‑67‑1) shows a higher boiling point (430.5 °C at 760 mmHg) and a higher flash point (155.3 °C) . The divinyl ether also has a marginally higher density (1.023 g/cm³ vs. ~1.005–1.043 g/cm³). These differences, though modest, reflect the smaller molecular volume and distinct electronic character of the vinyl ether terminus.

Volatility & flash point differences
Data to verify
Divinyl ether: Bp 374.9°C, flash 134.5°C vs Diallyl ether: Bp 430.5°C, flash 155.3°C
Lower boiling point may facilitate purification
Source review; confirm with supplier COA
Physical properties Volatility Safety data

Evidence‑Backed Application Scenarios for Bisphenol A Divinyl Ether Procurement


Cationic UV‑Curable Protective Coatings Requiring High Hardness and Tg

Formulators seeking to overcome the inherently poor mechanical properties of aliphatic divinyl ether coatings can substitute or co‑polymerise bisphenol A divinyl ether to increase Tg, storage modulus, and surface hardness. The Stanislovaityte et al. (2009) study demonstrates that adding 15–50 mol% of a bisphenol‑A‑based vinyl ether to DVE‑3 yields >94% gel content, transparent films, and progressively higher Tg and modulus [1]. Bisphenol A divinyl ether, with its compact vinyl‑ether‑directly‑on‑phenyl architecture, is expected to deliver an even more pronounced stiffness increase than the ethoxy‑spaced analogue.

Cationic Photopolymerization Systems Where Allyl Monomers Are Inadequate

In photo‑curing processes relying solely on cationic initiation (e.g., certain stereolithography resins, electronic encapsulants), bisphenol A diallyl ether cannot be used because the allyl group remains unreacted under cationic conditions [2]. Bisphenol A divinyl ether circumvents this limitation, enabling the incorporation of a rigid aromatic diol scaffold without requiring hybrid radical/cationic initiator packages.

High‑Temperature Elastomer and Thermoset Precursor Synthesis

Divinyl‑terminated bisphenol A resins polymerised via hydrosilylation yield transparent elastomers with excellent thermal and oxidative stability [3]. Bisphenol A divinyl ether can serve as a compact, low‑molecular‑weight analogue for preparing similar divinyl‑terminated intermediates, offering a balance of low viscosity and high aromatic content that is advantageous for resin transfer moulding and high‑temperature sealant applications.

Application
Selection Property
Validation Focus
UV-Curable Hard Coatings
Aromatic backbone for elevated Tg & hardness
High gel content & Tg by DMTA
Cationic-Only Photopolymerization
Vinyl ether reactivity under cationic initiation
Double bond conversion by real-time FT-IR
High-Temp Elastomer Synthesis
Low viscosity, high aromatic content
Thermal/oxidative stability by TGA
Quote Request

Request a Quote for Bisphenol A divinyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.